Enocitabine (N4-behenoyl-1-β-D-arabinofuranosylcytosine, BH-AC) is a synthetic pyrimidine nucleoside analog that acts as an antineoplastic antimetabolite. [] It is a lipophilic prodrug of cytarabine, designed to improve its pharmacokinetic properties. [] Enocitabine is primarily researched for its potential in treating hematological malignancies, particularly acute myeloid leukemia (AML). []
Synthesis Analysis
Enocitabine is synthesized by esterifying cytarabine with behenic acid. [] This modification significantly increases its lipophilicity, allowing for improved cellular uptake and prolonged intracellular retention. []
Molecular Structure Analysis
Enocitabine's molecular structure consists of a cytarabine molecule linked to a behenic acid chain via an ester bond at the N4 position. [] The long behenic acid chain contributes to its increased lipophilicity compared to cytarabine. []
Mechanism of Action
Enocitabine exerts its antitumor activity primarily through its active metabolite, cytarabine. [] Cytarabine acts as a competitive inhibitor of DNA polymerase, incorporating into DNA and interfering with DNA synthesis and repair processes, ultimately leading to cell death. [, ]
Physical and Chemical Properties Analysis
Enocitabine is a white crystalline powder with low solubility in water. [] Its increased lipophilicity due to the behenic acid moiety allows for better penetration into cells and longer intracellular retention compared to cytarabine. []
Applications
Acute Myeloid Leukemia (AML): Enocitabine is considered a first-line treatment option for AML, often combined with other chemotherapeutic agents like daunorubicin and 6-mercaptopurine. [, , ] Studies have demonstrated its efficacy in inducing remission and improving survival rates in AML patients. [, , ]
Relapsed or Refractory AML: Enocitabine has also shown potential as salvage therapy for relapsed or refractory AML, particularly in combination with other agents like aclarubicin and neocarzinostatin. []
Other Hematological Malignancies: While AML remains the primary focus, Enocitabine's efficacy has also been explored in other hematological malignancies like acute lymphoblastic leukemia and chronic myelogenous leukemia. [, , ]
Related Compounds
Cytarabine
Compound Description: Cytarabine (also known as ara-C) is a pyrimidine nucleoside analog that acts as an antimetabolite, interfering with DNA synthesis and repair. It is primarily used in the treatment of acute myeloid leukemia (AML) and other hematological malignancies. []
Daunorubicin
Compound Description: Daunorubicin is an anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and ultimately leading to DNA damage and cell death. It exhibits potent antitumor activity and is widely used in the treatment of various cancers, including AML. []
Relevance: Daunorubicin is frequently used in combination with enocitabine in the treatment of AML. [, , , , , , ] The combination of these agents has demonstrated synergistic effects, leading to improved response rates in patients with AML. [, ]
Aclarubicin
Compound Description: Aclarubicin is another anthracycline antibiotic with a similar mechanism of action to daunorubicin. It exhibits strong antitumor activity against a broad range of cancers, including AML. []
Relevance: Aclarubicin is often used in combination with enocitabine as an alternative to daunorubicin in AML treatment. [, , ] Both anthracyclines share similar efficacy in combination with enocitabine, offering alternative treatment options for AML patients.
Mitoxantrone
Compound Description: Mitoxantrone is an anthracenedione antineoplastic agent that functions similarly to anthracyclines by intercalating with DNA and inhibiting topoisomerase II. It is used in the treatment of various cancers, including AML and prostate cancer. []
Relevance: Mitoxantrone is frequently combined with enocitabine in the treatment of AML, particularly in salvage regimens for relapsed or refractory cases. [, , , , , ] The combination demonstrates significant activity against AML, even in patients previously exposed to both mitoxantrone and enocitabine.
6-Mercaptopurine
Compound Description: 6-Mercaptopurine (6-MP) is a purine analog antimetabolite that disrupts DNA and RNA synthesis, ultimately inhibiting cell growth and inducing apoptosis. It is primarily used in the treatment of acute lymphoblastic leukemia (ALL) and AML. [, ]
Relevance: 6-Mercaptopurine is commonly used in combination with enocitabine in the treatment of AML, particularly in induction and consolidation therapy regimens. [, , ] This combination aims to enhance the antileukemic effect by targeting multiple pathways involved in DNA and RNA synthesis.
Etoposide
Compound Description: Etoposide is a topoisomerase II inhibitor, primarily used in the treatment of a variety of cancers, including lung cancer, testicular cancer, and leukemia. [, ]
Relevance: Etoposide is often used in combination with enocitabine in the treatment of AML, particularly in consolidation regimens and for relapsed or refractory cases. [, , , , , ] Combining these agents aims to improve efficacy by targeting different phases of the cell cycle and inducing apoptosis.
Idarubicin
Compound Description: Idarubicin is an anthracycline antitumor antibiotic with a mechanism of action similar to daunorubicin. It is used in the treatment of various cancers, including AML. []
Relevance: Idarubicin, like daunorubicin, is often used in combination with enocitabine as part of induction therapy for AML. [, , ] Both anthracyclines demonstrate efficacy in combination with enocitabine, providing options for AML treatment with potentially different side effect profiles.
Arsenic Trioxide
Compound Description: Arsenic trioxide (As2O3) is an inorganic compound primarily used in the treatment of acute promyelocytic leukemia (APL). It induces apoptosis in APL cells through various mechanisms, including degradation of the PML-RARα fusion protein. []
Relevance: While not directly combined with enocitabine in the provided research, arsenic trioxide is mentioned as an alternative treatment option for relapsed APL. [] This suggests a potential role for arsenic trioxide in cases where enocitabine-based therapies are ineffective or not tolerated.
Ancitabine
Compound Description: Ancitabine (Cyclo-C) is a cytidine analog similar to cytarabine but structurally distinct from enocitabine. It also acts as an antimetabolite, interfering with DNA synthesis. []
Relevance: Ancitabine is mentioned alongside cytarabine and enocitabine in a study exploring the antiviral effects of antileukemic drugs against human cytomegalovirus (HCMV). [] While structurally different from enocitabine, its inclusion highlights the potential for various cytidine analogs in antiviral research.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Novel specific inhibitor of Pax2 transcription activation, targeting the DNA binding domain and inhibiting embryonic kidney development EG1 is a novel specific inhibitor of Pax2 transcription activation, targeting the DNA binding domain and inhibiting embryonic kidney development.
EGFR-IN-542 is a novel EGFR inhibitor. EGFR-IN-542 significantly reduces myocardial inflammation, fibrosis, apoptosis and dysfunction. It shows promise for use in the treatment of obesity-induced cardiac complications.
EGA is an inhibitor of endosomal trafficking. It increases accumulation of fluorescently labeled EGF in early endosomes in HeLa cells when used at a concentration of 20 μM. EGA inhibits cell death induced by anthrax lethal toxin in RAW264.7 cells (IC50 = 1.7 μM) as well as by additional acid-dependent bacterial toxins, including diphtheria toxin, P. aeruginosa ExoA, and H. ducreyi cytolethal distending toxin (Hd-CDT), in various cell types. It also inhibits infection of Vero and HeLa cells by the low pH-dependent lymphocytic choriomeningitis (LCMV; Armstrong strain) and influenza A/WSN/33 viruses, respectively. Selective inhibitor of endosomol trafficking pathways exploited by multiple toxins and virus EGA is a selective inhibitor of endosomol trafficking pathways exploited by multiple toxins and virus.
EGFR inhibitor is a cell permeable, 4,6-disubstituted pyrimidine compound that selectively inhibits the EGFR kinase with an IC50 value of 21 nM in vitro and blocks receptor autophosphorylation in cells. It can also inhibit the L858R and L861Q EGFR mutants (IC50s = 63 and 4 nM, respectively) yet displays strong selectivity for EGFR against a panel of 55 recombinant kinases (IC50s > 10 μM). Whereas overactivity of EGFR tyrosine kinases has been associated with a number of cancers, inhibition of EGFR has been shown to induce apoptosis by downregulating antiapoptotic proteins such as survivin and upregulating proapoptotic proteins such as Bim. EGFR inhibitor is an EGFR inhibitor. It directly depolymerizes microtubules and is used as a chemical probe to investigate both the EGFR pathway and microtubule dynamics.
Egis-11150 is a potent inhibitor of adrenergic alpha1, alpha2c, 5-HT2a, 5HT7 receptors; Relatively selective blocker of adrenergic alpha2c over adrenergic alpha2a receptors..